tert-butyl N-[1-(4-chloro-2-formylphenyl)-3-piperidinyl]carbamate
Overview
Description
“tert-butyl N-[1-(4-chloro-2-formylphenyl)-3-piperidinyl]carbamate” is a chemical compound with the CAS Number: 1228183-71-8. It has a molecular weight of 338.83 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name of the compound is “tert-butyl 1-(4-chloro-2-formylphenyl)-3-piperidinylcarbamate”. The InChI code for the compound is1S/C17H23ClN2O3/c1-17(2,3)23-16(22)19-14-5-4-8-20(10-14)15-7-6-13(18)9-12(15)11-21/h6-7,9,11,14H,4-5,8,10H2,1-3H3,(H,19,22)
. Physical And Chemical Properties Analysis
The compound has a melting point range of 111 - 113 degrees Celsius . It is a solid in physical form .Scientific Research Applications
Organic Synthesis Applications
Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a class related to tert-butyl N-[1-(4-chloro-2-formylphenyl)-3-piperidinyl]carbamate, have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid. These compounds act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, demonstrating their utility as building blocks in organic synthesis due to their chemical transformations and structural versatility (Guinchard, Vallée, & Denis, 2005).
Drug Development Potential
In the context of drug development, tert-butyl N-[1-(4-chloro-2-formylphenyl)-3-piperidinyl]carbamate's derivatives have been explored for their therapeutic potentials. For example, a naphthyridone p38 MAP kinase inhibitor, potentially useful for treating rheumatoid arthritis and psoriasis, was synthesized using a novel six-step synthesis that included a tandem Heck-lactamization and a chemoselective Grignard addition of 4-(N-tert-butylpiperidinyl)magnesium chloride to a naphthyridone N-oxide. This synthesis underscores the compound's role in developing pharmacologically active agents (Chung et al., 2006).
Chemical Synthesis and Characterization
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a derivative, is an essential intermediate for small molecule anticancer drugs. A high-yield synthetic method for this compound was developed, involving nucleophilic substitution, oxidation, halogenation, and elimination reactions. This method highlights the compound's significance in synthesizing intermediates for anticancer drug development, showcasing its broader applications in medicinal chemistry (Zhang, Ye, Xu, & Xu, 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with the compound are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
properties
IUPAC Name |
tert-butyl N-[1-(4-chloro-2-formylphenyl)piperidin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O3/c1-17(2,3)23-16(22)19-14-5-4-8-20(10-14)15-7-6-13(18)9-12(15)11-21/h6-7,9,11,14H,4-5,8,10H2,1-3H3,(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLAVSHUEBPITK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=C(C=C2)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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